8-(4-fluorophenyl)-4-oxo-N-pentyl-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
8-(4-fluorophenyl)-4-oxo-N-pentyl-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide is a useful research compound. Its molecular formula is C17H20FN5O2 and its molecular weight is 345.378. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Antituberculosis Agent Applications
PA-824 , a nitroimidazo-oxazine, is under evaluation as an antituberculosis agent. A study conducted on drug-sensitive, sputum smear-positive adult pulmonary-tuberculosis patients evaluated the safety, tolerability, pharmacokinetics, and early bactericidal activity of PA-824. The study aimed to find the optimal bactericidal activity dosage, showing that PA-824 at doses between 100 mg to 200 mg daily appears safe and efficacious as part of novel antituberculosis regimens for both drug-sensitive and drug-resistant tuberculosis (Diacon et al., 2012).
Oncology and Pain Management
Flupirtine , evaluated for its analgesic efficacy and safety against severe to very severe cancer pain, showed significant effectiveness and fewer clinically relevant adverse reactions compared to pentazocine. This trial indicates flupirtine's potential as a potent and well-tolerated analgesic for treating cancer pain (Scheef & Wolf-Gruber, 1985).
Metabolism and Disposition Studies
Research on the metabolism and disposition of various compounds, such as SB-649868 and GSK1322322 , provides insights into their pharmacokinetics and metabolic pathways. Such studies are crucial for understanding the efficacy, safety, and potential therapeutic applications of new drugs. For instance, SB-649868, an orexin 1 and 2 receptor antagonist, shows almost complete elimination over a 9-day period, mainly via feces, with significant implications for insomnia treatment (Renzulli et al., 2011).
Fungal Infection Treatment
A randomized trial comparing fluconazole with amphotericin B for candidemia treatment in patients without neutropenia found no significant difference in effectiveness, highlighting fluconazole's potential as a less toxic alternative to amphotericin B. This study underscores the importance of finding effective and safer treatments for fungal infections (Rex et al., 1994).
Eigenschaften
IUPAC Name |
8-(4-fluorophenyl)-4-oxo-N-pentyl-6,7-dihydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20FN5O2/c1-2-3-4-9-19-15(24)14-16(25)23-11-10-22(17(23)21-20-14)13-7-5-12(18)6-8-13/h5-8H,2-4,9-11H2,1H3,(H,19,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VJAFAQYBUFWHEZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCNC(=O)C1=NN=C2N(CCN2C1=O)C3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20FN5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.